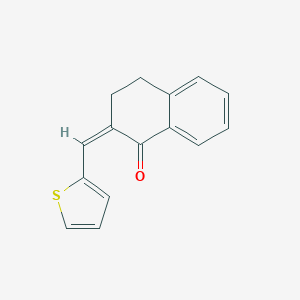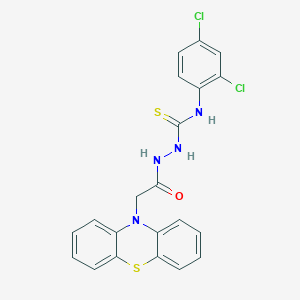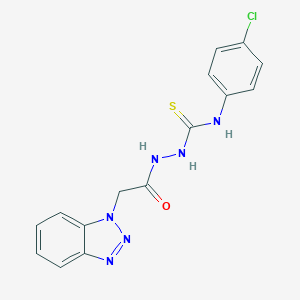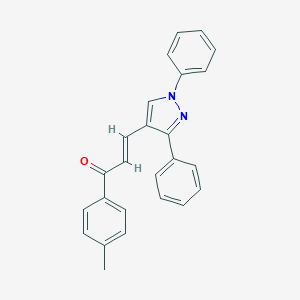![molecular formula C23H19N5 B293037 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, it exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile have been reported. It has been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and cellular damage.
实验室实验的优点和局限性
The advantages of using 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activities. It also exhibits a relatively low toxicity profile compared to other anti-cancer agents. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
Several future directions for the research on 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile have been proposed. These include the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in other fields, such as neuroprotection and cardiovascular disease. Furthermore, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in vivo.
合成方法
The synthesis of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves the reaction between 2-aminobenzimidazole and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is subsequently cyclized to form the desired compound.
科学研究应用
The compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have anti-microbial activity against various strains of bacteria and fungi.
属性
分子式 |
C23H19N5 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
11-[(2Z)-2-benzylidenehydrazinyl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C23H19N5/c24-14-19-17-10-4-5-11-18(17)23(27-25-15-16-8-2-1-3-9-16)28-21-13-7-6-12-20(21)26-22(19)28/h1-3,6-9,12-13,15,27H,4-5,10-11H2/b25-15- |
InChI 键 |
QTPMOTOMGHBVIS-MYYYXRDXSA-N |
手性 SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N/N=C\C5=CC=CC=C5 |
SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5 |
规范 SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292955.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292956.png)
![3,7,7-trimethyl-1-phenyl-4-thiophen-2-yl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292958.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292961.png)
![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)

![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)



![Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B292973.png)
![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)